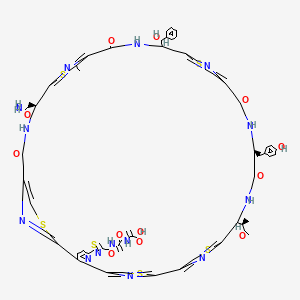

Thiomuracin A

Description

Properties

Molecular Formula |

C59H50N14O12S6 |

|---|---|

Molecular Weight |

1339.5 g/mol |

IUPAC Name |

2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid |

InChI |

InChI=1S/C59H50N14O12S6/c1-24(40-18-85-40)42-57-70-39(23-90-57)55-66-35(19-87-55)44-31(14-15-32(63-44)54-68-36(21-88-54)49(79)61-25(2)47(77)62-26(3)59(83)84)53-67-37(20-86-53)51(81)65-34(17-41(60)75)56-73-43(27(4)91-56)52(82)72-45(46(76)29-8-6-5-7-9-29)58-69-38(22-89-58)50(80)64-33(48(78)71-42)16-28-10-12-30(74)13-11-28/h5-15,19-24,33-34,40,42,45-46,74,76H,2-3,16-18H2,1,4H3,(H2,60,75)(H,61,79)(H,62,77)(H,64,80)(H,65,81)(H,71,78)(H,72,82)(H,83,84)/t24-,33-,34-,40?,42-,45-,46+/m0/s1 |

InChI Key |

ZNNAUCGMAFZTIY-JVLMLHMMSA-N |

Isomeric SMILES |

CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C8=NC(=CS8)C(=O)N[C@H](C(=N2)S1)CC(=O)N)[C@@H](C)C9CO9)CC1=CC=C(C=C1)O)[C@@H](C1=CC=CC=C1)O |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C8=NC(=CS8)C(=O)NC(C(=N2)S1)CC(=O)N)C(C)C9CO9)CC1=CC=C(C=C1)O)C(C1=CC=CC=C1)O |

Synonyms |

thiomuracin A |

Origin of Product |

United States |

Thiomuracin a Biosynthesis: Pathways and Enzymology

Biosynthetic Gene Cluster (BGC) Characterization

The enzymatic machinery responsible for thiomuracin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). illinois.edu

The biosynthetic gene cluster responsible for thiomuracin production, designated as the tbt cluster, was initially identified in the producing organism Nonomuraea sp. Bp3714-39. illinois.edunih.gov Genome mining efforts later revealed a nearly identical BGC in Thermobispora bispora DSM 43833, allowing for the heterologous expression and characterization of the biosynthetic enzymes. acs.orgnih.gov The tbt gene cluster encodes all the necessary proteins for the synthesis of the thiomuracin core scaffold, including the precursor peptide and the post-translational modification enzymes. acs.orgnih.gov The organization of the key genes within the tbt cluster is essential for the coordinated production of the antibiotic. nih.gov

Table 1: Key Genes in the Thiomuracin (tbt) Biosynthetic Gene Cluster

| Gene | Encoded Protein | Putative Function |

|---|---|---|

| tbtA | TbtA | Precursor Peptide |

| tbtB | TbtB | Dehydratase (LanB-type, glutamylation) |

| tbtC | TbtC | Dehydratase (LanB-type, glutamate (B1630785) elimination) |

| tbtD | TbtD | Cycloaddition enzyme ([4+2] cyclase) |

| tbtE | TbtE | Thiazoline (B8809763) Dehydrogenase (FMN-dependent) |

| tbtF | TbtF | Auxiliary LP-binding protein with RRE |

| tbtG | TbtG | Cyclodehydratase (YcaO-type) |

This table summarizes the primary genes involved in the biosynthesis of the thiomuracin core structure based on in vitro reconstitution studies. acs.orgnih.govnih.gov

Like other RiPPs, thiomuracin originates from a gene-encoded precursor peptide, TbtA. illinois.edunih.gov This peptide is bipartite, consisting of an N-terminal Leader Peptide (LP) and a C-terminal core peptide that is ultimately modified to become the mature antibiotic. acs.orgnih.govnih.gov

The leader peptide (LP) of TbtA is crucial for the biosynthesis, acting as a recognition handle for the modifying enzymes. acs.orgnih.govnih.gov It ensures that the enzymatic transformations occur exclusively on the attached core peptide. nih.gov This recognition is mediated by specific domains in the biosynthetic enzymes known as RiPP precursor peptide recognition elements (RREs). nih.govnih.gov In the thiomuracin pathway, the TbtF protein contains a PqqD-like RRE domain that avidly binds the TbtA leader peptide. nih.govnih.gov While TbtB also contains a PqqD-like domain, it appears to be a non-functional, vestigial RRE. nih.gov The [4+2] cycloaddition enzyme, TbtD, also depends on the leader peptide for binding its substrate, although it lacks a bioinformatically identifiable RRE. nih.govpnas.org Structural and mutational studies have identified specific residues within the TbtA leader peptide that are critical for enzyme binding. For instance, Leu(-29) is a key residue for binding to both TbtF and the pyridine (B92270) synthase TbtD. nih.govpnas.org The N-terminal region of the leader peptide is sufficient for binding to TbtD. pnas.org

The core peptide is the C-terminal portion of TbtA that undergoes a cascade of post-translational modifications. nih.gov It is composed of a specific sequence of amino acids that are substrates for the biosynthetic enzymes. The core peptide contains six cysteine residues, which are converted into thiazole (B1198619) rings, and four serine residues that are dehydrated to dehydroalanines (Dha). nih.govnih.gov

Table 2: Architecture of the TbtA Precursor Peptide

| Peptide Region | Sequence/Composition | Function |

|---|---|---|

| Leader Peptide (LP) | 46 amino acids (His6-tagged construct sequence: PHHHHHHSQVDLNDLPMDVFELADSGVAVESLTAGHGMTEVGA) acs.orgnih.gov | Contains recognition elements (e.g., Leu(-29)) for binding to biosynthetic enzymes like TbtF and TbtD. nih.govpnas.org Removed in the final stages of maturation. acs.orgnih.gov |

Precursor Peptide (TbtA) Architecture

Leader Peptide (LP) Recognition Elements

Enzymatic Cascade of Post-Translational Modifications (PTMs)

The maturation of the TbtA core peptide into the thiomuracin scaffold involves a series of enzymatic reactions. In vitro reconstitution of the pathway has shown that the formation of thiazole rings precedes the dehydration of serine residues. acs.orguniv-littoral.fr

The initial and defining modifications in thiomuracin biosynthesis are the conversion of all six cysteine residues in the TbtA core peptide into thiazole heterocycles. nih.govnih.gov This two-step process is catalyzed by a complex of three enzymes: TbtF, TbtG, and TbtE, and is dependent on the presence of the leader peptide. nih.govacs.org

First, the YcaO-type cyclodehydratase, TbtG, catalyzes the ATP-dependent cyclization of cysteine residues to form thiazoline rings. illinois.edupnas.org Subsequently, the FMN-dependent dehydrogenase, TbtE, oxidizes these thiazoline intermediates to the aromatic thiazole rings. illinois.edu The TbtF protein, which contains the leader peptide recognition element, is essential for this process, likely by presenting the TbtA substrate to the catalytic enzymes. acs.orgnih.govnih.gov

The installation of the six thiazoles is an ordered but non-linear process. nih.govresearchgate.net Studies have shown that the first three thiazoles are installed distributively, while the remaining three are introduced more processively. nih.gov This entire thiazole formation cascade must occur before the subsequent dehydration steps can take place. acs.org

Cyclodehydration and Thiazole Formation

Role of YcaO-type Cyclodehydratases (e.g., TbtG, TbtF)

The initial cyclodehydration of cysteine residues is catalyzed by a YcaO-like cyclodehydratase, TbtG, in conjunction with an Ocin-ThiF-like protein, TbtF. oup.com TbtF is responsible for recognizing and binding the leader peptide of the precursor TbtA, presenting it to the catalytic TbtG. oup.com TbtG then carries out the phosphorylation-based cyclodehydration of the six cysteine residues in the core peptide, converting them into thiazoline rings. oup.com This process is leader peptide-dependent. nih.gov

Dehydrogenation to Aromatic Thiazoles (e.g., TbtE)

Following cyclodehydration, the thiazoline rings are oxidized to stable thiazoles by the dehydrogenase TbtE. oup.comillinois.edu This enzymatic step is crucial for the formation of the aromatic heterocycles that are a hallmark of the thiopeptide class of antibiotics. illinois.edu The combined action of TbtF, TbtG, and TbtE results in a hexathiazole-containing intermediate peptide. nih.govresearchgate.net

Dehydroamino Acid Formation: Setting the Stage for Macrocyclization

A key feature of Thiomuracin A biosynthesis is the formation of dehydroamino acid residues, which are essential for the subsequent macrocyclization event. nih.gov This process is catalyzed by a distinct set of enzymes that act on serine and threonine residues.

tRNAGlu-Dependent Dehydration of Serine and Threonine Residues (e.g., TbtB, TbtC)

The dehydration of serine and threonine residues is accomplished by a two-protein system, TbtB and TbtC, in a tRNAGlu-dependent manner. nih.govacs.org This process is mechanistically distinct from other dehydration reactions and involves an unusual glutamylation-elimination sequence. oup.com

Intermediate O-Glutamylation Step

The dehydration process is initiated by TbtB, which catalyzes the glutamylation of the hydroxyl groups of serine and threonine residues. nih.govresearchgate.net This reaction utilizes glutamyl-tRNAGlu as the glutamate donor. researchgate.netacs.org Subsequently, TbtC, the elimination domain, removes the glutamate to generate the dehydroamino acid residues, dehydroalanine (B155165) and dehydrobutyrine. nih.govresearchgate.netresearchgate.net Interestingly, studies have shown that the dehydration activity requires prior cyclodehydration of the cysteine residues, indicating a specific order of events in the biosynthetic pathway. nih.govacs.org

Macrocycle Formation via [4+2] Cycloaddition

The final and defining step in the formation of the this compound core structure is the creation of a macrocycle through a formal [4+2] cycloaddition reaction. nih.govpnas.org This reaction is a key transformation that establishes the rigid, polycyclic architecture of the molecule.

Enzymatic Catalysis by Pyridine Synthases (e.g., TbtD)

The macrocyclization is catalyzed by the pyridine synthase TbtD. pnas.orgrcsb.org This remarkable enzyme facilitates a hetero-Diels-Alder reaction between two dehydroalanine residues within the modified precursor peptide. oup.compnas.org This enzymatic [4+2] aza-cycloaddition is not a spontaneous process and highlights the catalytic power of TbtD. pnas.org The reaction results in the formation of a central pyridine ring, which constitutes the core of the macrocyclic structure. pnas.orgosti.gov Structural and mechanistic studies of TbtD have provided insights into how it controls the formation of this unique aza-cyclic product. pnas.orgnih.gov The activity of TbtD is leader peptide-dependent, and the enzyme is also responsible for the subsequent elimination of the leader peptide to release the mature thiomuracin core. nih.govacs.orguniv-littoral.fr

Mechanisms of Aza-Cyclic Product Generation

The defining structural characteristic of many thiopeptide antibiotics, including this compound, is a central six-membered, nitrogen-containing heterocycle. illinois.edupnas.orgnih.gov The formation of this aza-cyclic product is not spontaneous and is contingent upon enzymatic activity. pnas.orgosti.gov The biosynthesis involves a formal [4+2] aza-cycloaddition reaction, a type of heteroannulation, between two dehydroalanine (Dha) residues within the modified precursor peptide. pnas.orgnih.govosti.gov This reaction is catalyzed by a dedicated pyridine synthase, the enzyme TbtD in the thiomuracin pathway. pnas.orgnih.govresearchgate.net

These specialized enzymes facilitate a transformation that is energetically challenging to achieve through alternative synthetic routes. pnas.org The pyridine synthases catalyze the formation of a unique aza-cyclic product, which stands in contrast to the carbocyclic or dihydropyran products generated by other known biosynthetic [4+2] cycloaddition reactions. illinois.edupnas.org Structural and mechanistic analyses of pyridine synthases like TbtD have begun to elucidate the active-site features that enable them to catalyze this unusual cyclization, leading to the rigid macrocyclic scaffold of the thiopeptide. pnas.orgosti.gov The process culminates with the ejection of the leader peptide to yield the core structure. nih.govacs.org

Ancillary Tailoring Modifications

Following the assembly of the core thiopeptide scaffold, known as Thiomuracin GZ, a series of ancillary tailoring modifications occur to produce the final mature antibiotic, this compound. illinois.eduacs.orgresearchgate.net These compound-specific modifications are introduced by tailoring enzymes encoded within the biosynthetic gene cluster and are crucial for the final structure and biological activity. illinois.edu The modifications include C-methylation of a thiazole ring and various oxidations. illinois.eduresearchgate.net

Thiazole C-Methylation (e.g., TbtI, Radical S-Adenosylmethionine Methyltransferase)

A key tailoring step in the maturation of this compound is the C-methylation of a thiazole moiety. researchgate.netnih.gov This reaction involves the methylation of an unactivated sp² carbon center, a chemically challenging transformation. nih.govacs.org In the thiomuracin biosynthetic pathway, this is accomplished by the enzyme TbtI, a Class C radical S-adenosylmethionine (rSAM) methyltransferase. acs.orgbeilstein-journals.orgwikipedia.org TbtI specifically catalyzes the formation of a 5-methylthiazole (B1295346) at a single site on the peptide backbone. nih.govacs.orgacs.org

TbtI belongs to the HemN-like family of radical SAM enzymes. frontiersin.org Mechanistic studies have revealed that the methylation reaction catalyzed by TbtI requires two molecules of S-adenosylmethionine (SAM). nih.gov One SAM molecule is reductively cleaved to generate a 5'-deoxyadenosyl radical, which initiates the catalytic cycle, while the second SAM molecule serves as the methyl donor. nih.gov

In vitro reconstitution studies have demonstrated that TbtI acts on a linear, hexazole-containing intermediate of the precursor peptide, TbtA. nih.govacs.orgacs.org It does not process the fully macrocyclized core, Thiomuracin GZ, indicating that this tailoring modification occurs before the final macrocyclization step. nih.govacs.orgresearchgate.net

Other Proposed Oxidations and Derivatizations

Beyond C-methylation, other tailoring modifications distinguish the naturally occurring Thiomuracin A1 from the in vitro-synthesized core scaffold, Thiomuracin GZ. researchgate.net These proposed derivatizations include the β-hydroxylation of the Phenylalanine residue at position 5 (Phe5) and a potential epoxidation. researchgate.net Additionally, C-terminal trimming and amidation have been suggested as further post-translational modifications that may occur during the maturation process. researchgate.net

Biosynthetic Timing and Substrate Specificity

The intricate biosynthesis of this compound from its linear precursor peptide, TbtA, is a highly orchestrated process involving numerous post-translational modifications. nih.govnih.gov The sequence of these enzymatic reactions is not random; it is governed by strict rules of biosynthetic timing and substrate specificity, ensuring the correct assembly of the complex final structure. nih.govnih.govvanderbilt.edu The enzymes involved display distinct specificities, with some requiring the N-terminal leader peptide for substrate recognition, while others act independently of it. nih.govacs.org

Ordered vs. Non-Linear Modification Sequences

The assembly of the thiomuracin core follows a defined, yet complex, order of events. In vitro studies have established that cyclodehydration precedes dehydration. nih.govacs.org

Thiazole Formation : The process begins with the conversion of six cysteine residues in the TbtA core peptide into thiazole rings. nih.gov This is achieved through cyclodehydration by TbtFG and subsequent oxidation by TbtE. nih.gov This stage proceeds in an ordered, but non-linear fashion, meaning it does not follow a simple N-to-C or C-to-N terminal direction. nih.govnih.govacs.org

Dehydration : Following thiazole formation, four alcohol-containing residues (serine and threonine) are dehydrated to form alkenes (dehydroalanines and dehydrobutyrines). nih.gov This two-step process, involving glutamylation by TbtB and elimination by TbtC, occurs in a strict and directional C-to-N terminal sequence. nih.govnih.govacs.org

Macrocyclization : The final step in core formation is the formal [4+2] cycloaddition catalyzed by TbtD, which joins two of the newly formed dehydroalanine residues to create the central pyridine macrocycle. nih.govnih.gov

Leader Peptide-Dependent and -Independent Enzymatic Steps

The N-terminal leader peptide (LP) of the TbtA precursor plays a critical, but selective, role in enzymatic recognition during biosynthesis. nih.govacs.org

Leader Peptide-Dependent Steps :

Thiazole Formation : The initial conversion of cysteine residues to thiazoles by the TbtEFG enzyme complex is leader peptide-dependent. nih.govacs.org The TbtF protein contains a RiPP recognition element (RRE), a specific domain that binds to the leader peptide, ensuring the substrate is correctly positioned for modification. nih.govacs.org

[4+2] Cycloaddition : The final macrocyclization step catalyzed by TbtD is also dependent on the presence of the leader peptide. nih.govacs.org Interestingly, TbtD lacks an identifiable RRE domain, suggesting an alternative mechanism for LP recognition. illinois.edunih.govacs.org

Leader Peptide-Independent Steps :

Dehydration : In a notable departure from the other core modifications, the four dehydration reactions catalyzed by TbtB and TbtC are leader peptide-independent. nih.govnih.govacs.org The TbtB enzyme does contain a vestigial RRE, but it is non-functional. nih.gov Instead, the TbtBC enzyme system appears to recognize a specific conformation of the core peptide that is induced by the prior formation of thiazoles. nih.gov

Thiazole C-Methylation : The ancillary tailoring enzyme TbtI, which methylates a thiazole ring, is also largely functional without the leader peptide. nih.govacs.org Studies have shown that the enzyme is active even when most of the leader peptide has been removed, indicating its primary recognition site is within the modified core peptide itself. acs.orgresearchgate.net However, one residue in the leader peptide, Asn3, has been shown to be crucial for full activity. beilstein-journals.org

Enzymes in this compound Biosynthesis

| Enzyme | Function | Leader Peptide Dependence |

|---|---|---|

| TbtB/TbtC | Catalyzes glutamylation and subsequent elimination to form dehydroamino acids from Ser/Thr residues. | Independent |

| TbtD | Catalyzes the formal [4+2] aza-cycloaddition to form the central pyridine ring. | Dependent |

| TbtE | Catalyzes the dehydrogenation (oxidation) of thiazoline to thiazole. | Dependent |

| TbtF/TbtG | Catalyzes the ATP-dependent cyclodehydration of Cys residues to thiazolines. TbtF contains the leader peptide binding domain (RRE). | Dependent |

| TbtI | A radical SAM methyltransferase that C-methylates a thiazole ring. | Largely Independent |

Substrate Promiscuity and Enzyme Tolerance

The biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs), such as thiomuracin, is characterized by a remarkable degree of enzyme promiscuity. core.ac.ukbiorxiv.org The biosynthetic enzymes involved often exhibit relaxed substrate specificity, allowing them to act on diverse peptide sequences. biorxiv.org This tolerance is largely attributed to the modular nature of the precursor peptide, which consists of a leader peptide (LP) and a core peptide. nih.govacs.orgillinois.edu The LP functions as a recognition element for the modifying enzymes, guiding them to the core peptide where the post-translational modifications occur. core.ac.uknih.govillinois.edu This mechanism grants the enzymes a high degree of tolerance for sequence variations within the core peptide itself. nih.govillinois.edu

In the thiomuracin biosynthetic pathway, this enzymatic flexibility is evident at several key stages, presenting significant opportunities for bioengineering and the generation of novel analogues. nih.govsjtu.edu.cn

The enzymes responsible for thiazole formation, TbtEFG, are notably substrate tolerant. nih.gov Their specificity is primarily dictated by the presence of the leader peptide, rather than the specific sequence of the core peptide. nih.gov This suggests that as long as the LP recognition motif is present, the cyclodehydration and dehydrogenation machinery can process a variety of Cysteine-containing substrates. nih.gov

Conversely, the four dehydration reactions carried out by the TbtB and TbtC enzymes are surprisingly leader peptide-independent. nih.gov In this system, it appears that the glutamylating enzyme, TbtB, is the primary factor for substrate discrimination, controlling which serine residues undergo dehydration. researchgate.netchemrxiv.org

The most extensively studied example of enzyme promiscuity in this pathway involves the terminal pyridine synthase, TbtD. This enzyme catalyzes the formal [4+2] cycloaddition reaction that forms the characteristic six-membered nitrogen heterocycle of the thiomuracin core. pnas.orgacs.org Research has demonstrated that TbtD is tolerant of substantial changes to the amino acid sequence of the macrocycle it helps to form. nih.govacs.orgillinois.edu This flexibility was compellingly illustrated in an experiment where PbtD, the TbtD orthologue from the GE2270A biosynthetic gene cluster, was shown to successfully catalyze the cycloaddition of the thiomuracin precursor intermediate. nih.govacs.orgillinois.edu This is significant because the macrocyclic portions of thiomuracin and GE2270A differ in three out of four amino acid residues, highlighting the enzyme's broad substrate acceptance. nih.govacs.orgillinois.edu

| Enzyme | Native Substrate Pathway | Macrocycle Amino Acids (Native) | Tested Substrate | Macrocycle Amino Acids (Tested) | Result |

|---|---|---|---|---|---|

| PbtD | GE2270A | Val, Gly, Phe | Thiomuracin Precursor (Intermediate 3) | Phe, Tyr, Ile | Successful [4+2] cycloaddition and formation of Thiomuracin GZ core. nih.govacs.orgillinois.edu |

Further studies have revealed that the in vitro activity of pyridine synthases like TbtD can be significantly enhanced through general base catalysis, which also serves to broaden its substrate tolerance. acs.org Remarkably, TbtD has been shown to be competent in performing an intermolecular cyclization in addition to its natural intramolecular reaction, further underscoring its versatility as a biocatalyst. acs.org

The table below summarizes the known substrate tolerance characteristics of key enzymes in the thiomuracin biosynthetic pathway.

| Enzyme(s) | Function | Substrate Tolerance | Leader Peptide (LP) Dependency |

|---|---|---|---|

| TbtEFG | Thiazole formation | Remarkably tolerant; specificity governed by LP. nih.gov | Dependent. nih.gov |

| TbtB/TbtC | Dehydration (alkene formation) | Substrate discrimination performed primarily by TbtB. researchgate.netchemrxiv.org | Independent. nih.gov |

| TbtD | Pyridine synthesis ([4+2] cycloaddition) | Tolerant of substantial changes in the macrocycle's amino acid sequence. nih.govacs.org Can catalyze intermolecular reactions. acs.org | Dependent. pnas.org |

| TbtI | C-methylation of thiazole | Acts only on the linear core peptide, not the macrocyclic form. researchgate.net | Independent. researchgate.net |

This inherent promiscuity among the biosynthetic enzymes not only facilitates the natural production of thiomuracin but also provides a powerful toolkit for combinatorial biosynthesis, enabling the creation of novel thiopeptide analogues for further study and development. sjtu.edu.cnportlandpress.com

Molecular Mechanisms of Biological Activity

Specific Target Engagement with Elongation Factor Tu (EF-Tu)

The specific molecular target of Thiomuracin A has been identified as the bacterial Elongation Factor Tu (EF-Tu). researchgate.netacs.orgnih.gov EF-Tu is a highly conserved GTPase that plays an essential role in protein synthesis by chaperoning aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome. researchgate.netnih.gov this compound binds tightly to EF-Tu, and this interaction prevents EF-Tu from productively delivering the aa-tRNA to the ribosome. pnas.orgnih.gov By forming a complex with EF-Tu, this compound effectively sequesters it, leading to a failure of the elongation step of translation. illinois.eduresearchgate.net This targeted inhibition of an unexploited bacterial target makes the thiomuracin family a subject of significant interest. acs.orgnih.gov

Comparative Analysis with Other Thiopeptides and Ribosomal Targets

The mechanism of action for thiopeptides is not uniform across the class; it is largely dictated by the size of their principal macrocyclic ring. illinois.edupnas.org This structural feature directs the antibiotic to one of two distinct targets within the bacterial translation machinery. pnas.orgnih.gov

EF-Tu Binders: this compound, along with related compounds like GE2270A, possesses a 29-membered macrocycle. illinois.edupnas.org This ring size is characteristic of thiopeptides that inhibit protein synthesis by binding directly to Elongation Factor Tu (EF-Tu). pnas.orgnih.gov This interaction blocks the factor's ability to chaperone aa-tRNAs to the ribosome. pnas.org

Ribosome Binders: In contrast, thiopeptides with a 26-membered macrocycle, such as thiostrepton (B1681307), siomycin, and the thiocillins, target the ribosome itself. illinois.edupnas.orgnih.gov Their binding site is a cleft located at the interface of the L11 protein and the 23S rRNA in the 50S ribosomal subunit. sjtu.edu.cnoup.compnas.org This region is also known as the GTPase-associated center. nih.gov Binding at this site sterically hinders the association of essential elongation factors, such as Elongation Factor G (EF-G), thereby preventing the translocation step of protein synthesis. illinois.edunih.govnih.gov

This divergence in targeting is a fascinating example of how subtle structural variations within a natural product class can lead to distinct biological activities. The size of the macrocycle, determined by the positions of specific serine residues in the ribosomally synthesized precursor peptide, ultimately dictates whether the thiopeptide will target EF-Tu or the ribosome. pnas.org

Table 1: Comparative Targeting of Thiopeptide Antibiotics

| Thiopeptide Class | Macrocycle Size | Primary Molecular Target | Mechanism of Inhibition | Example Compounds |

|---|---|---|---|---|

| EF-Tu Binders | 29-membered ring | Elongation Factor Tu (EF-Tu) | Blocks delivery of aminoacyl-tRNA to the ribosome. pnas.orgnih.gov | This compound, GE2270A, Amythiamicin A illinois.eduresearchgate.netpnas.org |

| Ribosome Binders | 26-membered ring | 50S Ribosomal Subunit (L11 protein/23S rRNA complex) | Blocks binding of elongation factors (e.g., EF-G), inhibiting translocation. illinois.edunih.gov | Thiostrepton, Siomycin, Micrococcin P1, Thiocillin (B1238668) illinois.edupnas.org |

Molecular-Level Interactions and Binding Site Analysis

Detailed structural studies, primarily through X-ray crystallography of the closely related thiopeptide GE2270A in complex with EF-Tu, have provided significant insights into the molecular interactions that are likely mirrored by this compound. nih.govoup.com

GE2270A binds within a pocket located in domain 2 of EF-Tu when it is in its GDP-bound state. oup.com The binding site of the antibiotic directly overlaps with the binding site for the aminoacyl moiety of tRNA, providing a clear steric basis for its inhibitory action. nih.gov Key interactions have been identified between the antibiotic and specific residues of EF-Tu, including Asp216, Gly222, and Arg223. oup.com

A highly conserved asparagine residue within the macrocycle of EF-Tu-targeting thiopeptides, including this compound and GE2270A, is considered crucial for their biological activity. illinois.edunih.gov This residue is thought to form a key hydrogen bond contact with EF-Tu, stabilizing the antibiotic-protein complex. illinois.edunih.gov It also contributes a transannular hydrogen bond that helps to stabilize the bioactive conformation of the macrocycle itself. illinois.edu

In contrast, the binding site for ribosome-targeting thiopeptides like thiostrepton and nosiheptide (B1679978) has been localized to a cleft between the N-terminal domain of ribosomal protein L11 and specific helices (H43 and H44) of the 23S rRNA. oup.compnas.org This interaction physically obstructs the binding site for elongation factors required for the next steps in translation. nih.gov

Thiomuracin a Derivatives, Analogues, and Chemical Modifications

Rational Design and Synthesis of Analogues

Synthetic studies have been pivotal in overcoming the limitations of Thiomuracin A's chemical stability and physicochemical characteristics. nih.gov The rational design of analogues has focused on simplifying the natural product's complex architecture while retaining or improving its potent antibiotic activity. researchgate.netnih.govacs.org This approach has not only facilitated higher yields from fermentation broths but also simplified the synthetic procedures, thereby increasing the availability of material for continued medicinal chemistry optimization. researchgate.netnih.gov

Key synthetic strategies have centered on modifying three principal regions of the this compound scaffold: the C2-C7 side chain, the C84 epoxide region, and the C44 hydroxyphenylalanine motif. researchgate.netnih.govacs.org These modifications have led to the identification of structurally simplified and chemically stable analogues that retain potent antibacterial activity. nih.gov

The naturally occurring epoxide at the C84 position has served as a versatile handle for extensive derivatization. ub.edu Semisynthetic strategies have been employed to generate a variety of analogues through acid/base-mediated reactions. nih.gov These include the creation of corresponding chlorohydrins and the N70-84 cyclization to form a substituted pyrrolidine (B122466) ring. nih.govub.edu Further modifications involved opening the epoxide to form amino and hydroxyl derivatives. nih.gov The resulting chlorohydrin and cyclic pyrrolidine analogues were found to retain potent antibacterial activity. nih.gov

Altering the C44 hydroxyphenylalanine motif was another key functional group modification explored in the effort to stabilize the chemical structure and optimize the biological profile of this compound. researchgate.netnih.govacs.org While this region was targeted for modification, the primary focus of published optimization efforts has often been on the northern region (C2-C10) and the C84 epoxide, which have yielded significant improvements in potency and physicochemical properties. researchgate.netacs.orgacs.org

Structure-activity relationship (SAR) studies have provided critical insights into the molecular features governing the antibacterial efficacy of this compound and its derivatives. These studies have culminated in the identification of a lead compound, a structurally simplified and chemically stable analogue that retains the potent antibiotic activity of the parent molecule. nih.gov

Key findings from SAR studies include:

C2-C10 Side Chain: Removal of the C2-C10 side chain yielded analogues that retained potent activity against most tested Gram-positive organisms, with MICs ranging from 0.03-0.5 µg/mL. nih.gov However, a decrease in potency was observed against S. pyogenes (MIC = 2 µg/mL). nih.gov

C84 Epoxide Derivatives: Compared to a chlorohydrin derivative, the corresponding amino and hydroxyl derivatives of the epoxide displayed increased Minimum Inhibitory Concentrations (MICs), indicating reduced potency. nih.gov

C84 Pyrrolidine Ring: The analogue featuring a cyclic pyrrolidine ring, formed via N70-84 cyclization, retained potent antibacterial activity against all five organisms tested, with MICs ranging from <0.008 to 1 µg/mL. nih.gov

Lead Compound Optimization: Selective hydrolysis of the C10 amide of a simplified lead compound, followed by further derivatization, led to new carbon- and nitrogen-linked analogues with improved antibacterial potency across a panel of Gram-positive organisms. acs.org

| Modification | Target Organism | Resulting Activity (MIC in µg/mL) | Reference |

| Removal of C2-C10 Side Chain | C. difficile | 0.03 | nih.gov |

| E. faecalis, E. faecium, S. aureus | 0.5 | nih.gov | |

| S. pyogenes | 2 | nih.gov | |

| C84 Epoxide to Pyrrolidine Ring | C. difficile | <0.008 | nih.gov |

| E. faecalis, E. faecium, S. aureus, S. pyogenes | 0.25-1 | nih.gov | |

| C84 Epoxide to Amino/Hydroxyl groups | Various | Increased MICs (Reduced Potency) | nih.gov |

| C10 Amide Derivatization (of lead compound) | Gram-positive panel | Improved Potency | acs.org |

Functional Group Modifications for Enhanced Biological Potency

Derivatization of the C84 Epoxide Region

Semi-Synthetic and Enzymatic Derivatization Strategies

Beyond total synthesis, semi-synthetic and enzymatic approaches have emerged as powerful tools for generating novel this compound analogues. researchgate.net These methods leverage the natural biosynthetic pathway or the isolated natural product as a starting scaffold for chemical or biological modification. ub.edusjtu.edu.cn

Semi-synthetic derivatization has been widely used as a strategy to improve the solubility and stability of thiopeptides. researchgate.net For this compound, this has involved the protection of hydroxyl and acid functional groups to allow for specific, controlled chemical reactions at sites like the C84 epoxide. nih.gov The successful optimization of the related thiopeptide GE2270A into the clinical trial candidate LFF571 through semi-synthesis highlights the potential of this approach. researchgate.netnih.gov

Enzymatic and chemoenzymatic strategies represent a frontier in thiopeptide engineering. sjtu.edu.cn The in vitro biosynthesis of the core scaffold of this compound has been successfully reconstituted using six of its native biosynthetic proteins. nih.govacs.org This breakthrough opens a viable route to generate potent antibiotic analogues. acs.org Research has shown that key enzymes in the pathway, such as TbtD which catalyzes the final [4+2] cycloaddition, are tolerant of significant changes in the precursor peptide's amino acid sequence. nih.govacs.org This enzymatic flexibility is promising for future efforts to create novel derivatives through biosynthetic engineering. researchgate.netnih.gov

Chemical Transformations of Natural this compound

Synthetic modifications of the natural this compound molecule have been pursued to improve its chemical stability and physicochemical characteristics. acs.orgnih.gov These efforts have focused on several key regions of the molecule:

C2–C7 Side Chain Removal: Initial synthetic studies involved the removal of the C2–C7 side chain to simplify the structure. acs.orgnih.gov

C84 Epoxide Region Derivatization: The epoxide at the C84 position has been a target for derivatization to enhance stability. acs.orgnih.gov

C44 Hydroxyphenylalanine Motif Alteration: Modifications to the hydroxyphenylalanine motif at C44 were also explored. acs.orgnih.gov

These chemical transformations led to the development of simplified and more chemically stable analogues. acs.orgnih.gov One notable achievement was the identification of a structurally simplified and stable analogue that retained potent antibiotic activity. acs.orgnih.gov This analogue also exhibited improved organic solubility, which facilitated higher isolation yields from fermentation and simplified processing procedures. acs.orgnih.gov Further derivatization of the C10 amide of a lead compound resulted in novel carbon- and nitrogen-linked analogues with improved antibacterial potency against various Gram-positive organisms. researchgate.netacs.org

Biosynthetic Pathway Engineering for Analog Production

The ribosomal origin of this compound, where a precursor peptide undergoes extensive post-translational modifications, presents a fertile ground for generating novel analogues through biosynthetic engineering. nih.govillinois.edunih.gov This approach leverages the inherent flexibility of the biosynthetic enzymes to process modified precursor peptides.

Mutasynthesis Approaches

Mutasynthesis, a technique that involves feeding unnatural precursor molecules to a mutant strain blocked in the biosynthesis of the natural precursor, is a powerful strategy for generating novel analogues. sjtu.edu.cn In the context of thiopeptides, this can involve introducing modified amino acids or precursor fragments to be incorporated by the biosynthetic machinery. For instance, feeding chemically synthesized ester analogues of the quinoline (B57606) ketone intermediate to a mutant strain of S. laurentii led to the production of thiostrepton (B1681307) variants. sjtu.edu.cn While not directly applied to this compound in the provided literature, this demonstrates the potential of mutasynthesis for creating thiopeptide derivatives. sjtu.edu.cn The ability to rescue thiocillin (B1238668) production in Bacillus cereus using variant precursor peptide genes opens the door for mutasynthesis to probe the structure-activity relationships of thiazolyl peptide antibiotics. nih.gov

Generation of Unnatural Thiopeptide Analogues

The gene-encoded nature of the precursor peptide, TbtA, coupled with the promiscuity of the modifying enzymes, allows for the creation of unnatural thiopeptide analogues through genetic manipulation. illinois.edu The in vitro reconstitution of the core scaffold biosynthesis of Thiomuracin has been a significant breakthrough, enabling the exploration of the substrate tolerance of the biosynthetic enzymes and the generation of new derivatives in a controlled environment. researchgate.netnih.govacs.org

Research has shown that the enzymes involved in Thiomuracin biosynthesis can accommodate variations in the precursor peptide sequence. nih.govacs.org The enzymes responsible for forming the characteristic pyridine (B92270) core from two dehydroalanines can process modified substrates, opening avenues for creating hybrid thiopeptides. nih.govacs.org The understanding of the biosynthetic timing, where cyclodehydration precedes dehydration, and the roles of different enzymes provide a roadmap for designing altered precursor peptides to generate specific analogues. nih.govnih.govacs.orgnih.gov For example, mutagenesis studies on the enzyme TbtD, which catalyzes a formal [4+2] cycloaddition, have identified key residues, suggesting that its function can be engineered. nih.govacs.orgacs.org

The biosynthesis of the Thiomuracin core scaffold involves a complex series of 22 chemical transformations catalyzed by six proteins. illinois.edunih.govacs.org This process includes cyclodehydration, dehydration, and a key [4+2] cycloaddition to form the macrocyclic structure. nih.govillinois.edunih.govacs.orgnih.gov The elucidation of this pathway has demonstrated that in vitro biosynthesis is a viable method for producing potent antibiotic cores that can be further modified to create a library of analogues with potentially improved pharmacological properties. nih.govacs.orgacs.org

Preclinical Biological Activity and Antimicrobial Spectrum

Activity against Gram-Positive Pathogens

Thiomuracin A and its derivatives have shown strong inhibitory effects against several clinically important Gram-positive pathogens that are notorious for their resistance to existing antibiotics.

Analogs of this compound have demonstrated potent activity against Clostridioides difficile (C. difficile). In a study reviewing various antimicrobial compounds, nine analogs of this compound were reported to be active against C. difficile, with Minimum Inhibitory Concentrations (MICs) ranging from 0.003 to ≤0.008 μg/mL. acs.org This highlights the compound's potential for addressing C. difficile infection (CDI), a major cause of antibiotic-associated diarrhea.

This compound is effective against Methicillin-Resistant Staphylococcus aureus (MRSA), a leading cause of hospital-acquired infections. The fully modified this compound exhibits an MIC of 0.5 μg/mL against MRSA. acs.org Further research into its core structure, named Thiomuracin GZ, which lacks certain post-translational modifications, showed even more potent activity. acs.org Thiomuracin GZ demonstrated an MIC of 0.25 μg/mL (0.18 μM) against the MRSA USA300 strain. acs.org

The compound also shows significant efficacy against Vancomycin-Resistant Enterococcus faecium (VRE), another critical threat in healthcare settings. This compound has a reported MIC of 0.25 μg/mL against VRE. acs.org The core scaffold, Thiomuracin GZ, was found to be more potent, with an MIC of 0.063 μg/mL (0.046 μM) against the VRE U503 strain. acs.org

Table 1: In Vitro Activity of Thiomuracin Compounds Against Gram-Positive Pathogens

| Compound | Pathogen | Strain | MIC (μg/mL) | Citation |

|---|---|---|---|---|

| This compound Analogs | Clostridioides difficile | Not Specified | 0.003 - ≤0.008 | acs.org |

| This compound | Staphylococcus aureus (MRSA) | Not Specified | 0.5 | acs.org |

| Thiomuracin GZ | Staphylococcus aureus (MRSA) | USA300 | 0.25 | acs.org |

| This compound | Enterococcus faecium (VRE) | Not Specified | 0.25 | acs.org |

| Thiomuracin GZ | Enterococcus faecium (VRE) | U503 | 0.063 | acs.org |

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Efficacy in Animal Models of Infection

The promising in vitro activity of thiomuracin derivatives led to their evaluation in animal models of infection, where they have been shown to be effective.

In studies involving synthetic optimization of this compound, novel analogs with improved physicochemical properties were developed. rcsb.orgacs.orgresearchgate.net These congeners were reported to be efficacious in murine sepsis models, protecting mice from lethal infections caused by Gram-positive bacteria. rcsb.orgacs.orgresearchgate.net However, specific quantitative data such as 50% effective doses (ED50) for this compound analogs were not detailed in the available research abstracts.

The efficacy of thiomuracin analogs has also been confirmed in hamster models of C. difficile infection. rcsb.orgacs.orgresearchgate.net Research has shown that optimal efficacy in this model was achieved by compounds that possessed a combination of potent in vitro antibacterial activity and high aqueous solubility. rcsb.orgacs.orgresearchgate.netacs.org While the studies confirm the in vivo activity of these analogs, specific survival data and other quantitative efficacy metrics for this compound derivatives were not available in the searched literature.

Table 2: Efficacy of Thiomuracin Analogs in Animal Infection Models

| Model | Pathogen | Finding | Citation |

|---|---|---|---|

| Murine Sepsis Model | Gram-Positive Bacteria | Analogs with improved properties proved efficacious. | rcsb.org, researchgate.net, acs.org |

| Hamster CDI Model | Clostridioides difficile | Analogs with high potency and solubility were efficacious. | rcsb.org, researchgate.net, acs.org, acs.org |

Compound Glossary

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Fidaxomicin |

| GE2270 A |

| LFF571 |

| Metronidazole |

| SMT19969 |

| This compound |

| Thiomuracin GZ |

Bacterial Resistance Mechanisms to Thiopeptides

Molecular Basis of Resistance to Thiopeptide Antibiotics

The molecular underpinnings of resistance to thiopeptide antibiotics are multifaceted. These compounds, including Thiomuracin A, typically function by binding to the GTPase-associated region (GAR) on the 50S ribosomal subunit. nih.gov This region represents a critical interface between the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. pnas.org By binding here, thiopeptides stall the ribosome, inhibiting translation and the synthesis of crucial regulatory molecules. pnas.org

Bacteria have developed three primary strategies to overcome this inhibition:

Target Modification: One of the most common resistance mechanisms, especially in thiopeptide-producing organisms, is the enzymatic modification of the antibiotic's target site. This is often achieved through the methylation of a specific nucleotide in the 23S rRNA, commonly at position A1067. nih.govpsu.edu This methylation, catalyzed by dedicated methyltransferase enzymes, prevents the thiopeptide from binding effectively to the ribosome, thus rendering the antibiotic inactive. psu.eduasm.org

Drug Sequestration and Efflux: Bacteria can prevent thiopeptides from reaching their ribosomal target through sequestration or active removal from the cell. The TipA multidrug resistance system, for instance, involves a protein that specifically binds to and sequesters certain thiopeptides, effectively neutralizing them. pnas.orgresearchgate.net Additionally, some bacteria employ ABC (ATP-binding cassette) transporter systems that function as efflux pumps to expel the antibiotics from the cytoplasm. psu.edu

Target Site Mutations: Spontaneous mutations in the genes encoding the components of the antibiotic's binding site can confer resistance. Mutations in the 23S rRNA gene or, more frequently, in the rplK gene encoding the ribosomal protein L11, can alter the structure of the binding pocket, reducing the affinity of the thiopeptide for its target. asm.orgacs.orgnih.gov For certain thiopeptides that target elongation factor Tu (EF-Tu), mutations in the corresponding gene can also lead to resistance. psu.eduresearchgate.net

Role of the TipA Multidrug Resistance System

The TipA system is a transcriptional regulatory mechanism that functions as a minimal, autoregulated multidrug resistance (MDR) system against a variety of thiopeptide antibiotics. pnas.orgpnas.org It is found in diverse bacteria and provides a sophisticated defense by sequestering the antibiotic molecules. pnas.org The tipA gene is expressed as two distinct proteins through the use of alternative in-frame translation start codons: a full-length transcriptional regulator, TipAL, and a shorter, more abundant protein, TipAS. pnas.orgresearchgate.net

TipAS, which corresponds to the C-terminal domain of TipAL, is the primary sequestration agent. pnas.orgresearchgate.net It is produced in a large molar excess compared to TipAL and functions by directly binding to and neutralizing incoming thiopeptide antibiotics. pnas.org When a thiopeptide binds to the TipAS domain within the full-length TipAL protein, it induces a conformational change that activates TipAL's DNA-binding domain. researchgate.netnih.gov This activated TipAL then enhances the transcription of its own gene, creating a positive feedback loop that rapidly increases the production of the sequestration protein TipAS. pnas.org

Interestingly, not all thiopeptides activate this system. While compounds like thiostrepton (B1681307) and nosiheptide (B1679978) are potent inducers, research suggests that this compound is a putative non-inducer of the tipA gene. pnas.org This implies that this compound may evade this specific resistance mechanism, making it less susceptible to bacteria relying solely on TipA-mediated defense.

The TipA system exhibits a remarkable combination of promiscuity and specificity. It can recognize a broad range of thiopeptide antibiotics, yet it does so by binding to a highly conserved structural feature. pnas.orgresearchgate.net This recognition is centered on a common four-ring motif present in all known TipA-inducing thiopeptides. pnas.org

The binding mechanism involves a significant conformational change in the TipAS protein. Upon encountering a thiopeptide, a partially unfolded N-terminal region of TipAS transitions into a structured, globin-like fold. pnas.org This induced-fit mechanism allows the protein to accommodate the variable portions of different antibiotics within a flexible cleft, which then rigidifies upon binding. The specific recognition of the conserved four-ring motif is handled by conserved amino acid residues within the TipAS binding pocket. pnas.org For some thiopeptides that possess a dehydroalanine (B155165) residue, this binding is further stabilized by the formation of an irreversible covalent bond with a cysteine residue in TipA, permanently sequestering the antibiotic. researchgate.netresearchgate.net

A pivotal discovery in understanding thiopeptide resistance is that the structural motif recognized by the TipA protein is identical to the motif that binds to the ribosome to inhibit protein synthesis. pnas.orgpnas.org The four-ring chemical structure that TipA specifically targets is the same part of the antibiotic that interacts with the ribosomal protein L11 and 23S rRNA. pnas.org

This convergence means that the TipA resistance system is precisely tailored to recognize and neutralize the very chemical feature responsible for the antibiotic's toxicity. pnas.org This finding has profound implications, establishing the TipA system as an excellent model for studying the more complex interactions between thiopeptides and the ribosome. pnas.orgresearchgate.net The identity between the chemical motifs for antibiotic function and resistance may represent a general principle in the evolution of bacterial defense mechanisms. pnas.org

Advanced Research Methodologies and Engineering Approaches

Genetic Engineering for Enhanced Thiomuracin A Production

Genetic engineering offers powerful tools to overcome the limitations of natural production and to generate novel derivatives of complex natural products like this compound. Strategies range from optimizing the native production host to transferring the entire biosynthetic machinery into more tractable organisms.

The native producer of thiomuracin is a species of Nonomuraea, a rare actinomycete. pnas.org A significant challenge in enhancing production through genetic manipulation of the native host is the lack of well-established genetic systems for these organisms. pnas.org This difficulty has led researchers to explore alternative strategies.

Research efforts have identified a nearly identical thiomuracin biosynthetic gene cluster (BGC) in Thermobispora bispora DSM 43833 through genome mining efforts. acs.orgnih.gov This discovery is significant because T. bispora is a more genetically tractable organism, and its enzymes, derived from a thermophile, are often more stable, which is advantageous for heterologous expression and in vitro studies. acs.orgnih.gov The ability to work with the T. bispora gene cluster provides a viable route for studying and engineering thiomuracin biosynthesis, bypassing the difficulties associated with Nonomuraea. researchgate.net

Heterologous expression, the process of expressing genes in a non-native organism, is a cornerstone of modern biotechnology and a key strategy for producing thiopeptides. By moving the BGC from a slow-growing or genetically intractable native producer to a well-characterized host like Escherichia coli or Streptomyces lividans, researchers can achieve higher yields and facilitate pathway engineering. illinois.edupnas.org

Escherichia coli is a widely used host for heterologous expression due to its rapid growth and the availability of extensive genetic tools. The core biosynthetic pathway of thiomuracin has been successfully reconstituted both in vitro and in vivo using E. coli. acs.orgillinois.edu

Researchers codon-optimized the biosynthetic genes from Thermobispora bispora for expression in E. coli to ensure efficient protein production. acs.orgnih.gov The reconstitution involved six key proteins that catalyze the transformation of the linear precursor peptide (TbtA) into the complex polycyclic core of thiomuracin. acs.org This work demonstrated that the intricate series of post-translational modifications, including cyclodehydrations, dehydrogenations, and a formal [4+2] cycloaddition, could be successfully carried out in an E. coli system. acs.orgillinois.edu This breakthrough lays the foundation for producing a library of thiopeptide analogues by manipulating the reconstituted pathway. illinois.edu

Table 1: Key Genes in the Thiomuracin Biosynthetic Gene Cluster (from T. bispora) This table details the genes and their functions as reconstituted in E. coli for the biosynthesis of the thiomuracin core structure.

| Gene | Protein | Function in Thiomuracin Biosynthesis | Reference |

|---|---|---|---|

| tbtA | TbtA | Precursor peptide containing the core peptide and a leader peptide. | nih.gov |

| tbtB | TbtB | Catalyzes glutamylation of Ser/Thr residues with Glu-tRNAGlu. | acs.orgnih.gov |

| tbtC | TbtC | Catalyzes glutamate (B1630785) elimination to form dehydro residues (Dha/Dhb). | nih.gov |

| tbtD | TbtD | Catalyzes the [4+2] cycloaddition to form the pyridine (B92270) core and ejects the leader peptide. | acs.orgnih.gov |

| tbtE | TbtE | Flavin-dependent dehydrogenase that oxidizes thiazolines to thiazoles. | acs.orgnih.gov |

| tbtF/G | TbtFG | ATP-dependent cyclodehydratase that converts Cys residues to thiazolines. | acs.orgnih.gov |

Streptomyces species are well-known producers of a vast array of secondary metabolites, including many antibiotics. Streptomyces lividans is a particularly popular host for the heterologous expression of BGCs from other actinomycetes due to its genetic tractability and ability to perform complex post-translational modifications. pnas.org

While the heterologous expression of the complete this compound pathway in S. lividans has not been extensively detailed, the successful production of other related thiopeptides in this host demonstrates its potential. For instance, the BGCs for the thiopeptides berninamycin A and GE37468 have been successfully expressed in S. lividans, leading to the production of the corresponding antibiotics. pnas.orgpnas.orgsecondarymetabolites.org These studies validate S. lividans as a robust platform for producing complex thiopeptides and suggest it is a promising candidate for the high-level production of thiomuracin and its engineered derivatives. pnas.org

Table 2: Examples of Thiopeptide Heterologous Expression in Streptomyces lividans This interactive table summarizes successful heterologous production of various thiopeptides in S. lividans, highlighting its utility as a production host.

| Thiopeptide | Original Producer | Host Strain | Outcome | Reference |

|---|---|---|---|---|

| Berninamycin A | Streptomyces bernensis | S. lividans TK24 | Production of berninamycin and linear variants confirmed. | pnas.org |

| GE37468 | Streptomyces sp. ATCC 55365 | S. lividans | Successful production of GE37468. | pnas.orgsecondarymetabolites.org |

| Kocurin (B1474402) | Kocuria rosea | S. coelicolor M1146 | Production of kocurin confirmed (Note: S. coelicolor is a close relative of S. lividans). | microbiologyresearch.org |

Heterologous Expression Systems for Thiopeptide Production

Reconstitution in Escherichia coli

Bioinformatic and Genomic Mining Strategies

The explosion of microbial genomic data has revolutionized natural product discovery. Bioinformatic tools allow researchers to mine these vast datasets for "cryptic" BGCs that encode novel compounds, including new thiopeptides. nih.govias.ac.in This in silico approach accelerates the discovery process and minimizes the rediscovery of known molecules. nih.govias.ac.in

Genome mining is a powerful strategy for identifying novel thiopeptide BGCs. nih.gov The core biosynthetic machinery for thiopeptides is relatively conserved, involving a characteristic set of enzymes for modifications like cyclodehydration, dehydration, and [4+2] cycloaddition. nih.gov These conserved genes serve as excellent probes for mining genomic databases.

Researchers use bioinformatics algorithms to search for homologs of key thiopeptide biosynthetic enzymes, such as the YcaO cyclodehydratase or the [4+2] cycloaddition enzyme. nih.gov Once a candidate gene is found, the surrounding genomic region is analyzed to see if it contains other genes characteristic of a thiopeptide BGC, including a precursor peptide gene. This approach has successfully expanded the known diversity of thiopeptides by a factor of four, revealing many new BGCs predicted to produce novel structures. nih.govacs.org The discovery of the thiomuracin-like cluster in Thermobispora bispora is a direct result of such genome mining efforts. nih.gov By applying these strategies, scientists continue to uncover a rich diversity of thiopeptide BGCs in various bacterial phyla, including Actinobacteria and Bacilli, providing a roadmap for the discovery of new members of this important antibiotic family. nih.govacs.org

Table 3: Common Bioinformatic Tools for Thiopeptide BGC Mining This table lists key bioinformatics tools and their application in discovering novel thiopeptide biosynthetic gene clusters.

| Tool/Algorithm | Function/Application | Reference |

|---|---|---|

| antiSMASH | Identifies and annotates secondary metabolite BGCs in a genome. | ias.ac.in |

| BLAST (PSI-BLAST) | Searches for homologous sequences to a query protein (e.g., a core biosynthetic enzyme). | ias.ac.innih.gov |

| RODEO | A bioinformatics algorithm used to identify and delineate the boundaries of RiPP BGCs. | nih.govacs.org |

| RiPPMiner | A tool for recognizing RiPP precursor peptides and predicting their cleavage sites. | ias.ac.in |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Berninamycin A |

| GE2270A |

| GE37468 |

| Kocurin |

| Nosiheptide (B1679978) |

| This compound |

Prioritization of Candidate Gene Clusters

The discovery of novel natural products like this compound is increasingly driven by genome mining, a process that identifies biosynthetic gene clusters (BGCs) within microbial genomes. Given the vast number of BGCs uncovered through sequencing, effective prioritization strategies are crucial to select promising candidates for characterization.

Several computational strategies are employed to prioritize BGCs. A primary method involves searching for genes encoding specific, conserved enzymes that are hallmarks of a particular natural product class. For thiopeptides, this includes looking for genes encoding YcaO-type cyclodehydratases, dehydrogenase domains, and the enzymes responsible for forming the characteristic six-membered nitrogenous heterocycle. Bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are instrumental in this process, as they can identify various types of BGCs based on curated rules and profile Hidden Markov Models (pHMMs). pnas.org

Another prioritization strategy is based on phylogenomics, which establishes evolutionary relationships between BGCs. By clustering similar BGCs into gene cluster families (GCFs), researchers can identify novel or divergent clusters that may produce new chemical entities. The thiomuracin BGC from Thermobispora bispora DSM 43833, for instance, was identified due to its high similarity to a previously characterized thiomuracin cluster from a Nonomuraea species, suggesting it would produce an identical molecule. rcsb.org This homology-based approach allows researchers to leverage existing knowledge to target specific compound families.

Furthermore, prioritization can be guided by the presence of associated genes, such as those conferring self-resistance to the producing organism. pnas.org The logic is that if an organism produces a potent antibiotic, it must also possess a mechanism to protect itself. Identifying resistance genes within or near a BGC can be a strong indicator of bioactive compound production. While not a universal feature, this method has successfully guided the discovery of novel natural products. pnas.org The integration of these varied bioinformatic approaches allows researchers to sift through enormous genomic datasets and strategically select BGCs, like the one for thiomuracin, for further investigation.

In Vitro Biosynthetic Reconstitution

Reconstruction of the this compound Core Scaffold Biosynthesis

The biosynthesis of the complex thiomuracin core scaffold has been successfully reconstituted in vitro, a landmark achievement that provides deep insight into the intricate enzymatic cascade. This process involves the coordinated action of six purified proteins from Thermobispora bispora that together catalyze 22 distinct chemical transformations on the precursor peptide, TbtA. acs.orgnih.gov

The precursor peptide, TbtA, is composed of an N-terminal leader peptide (LP) and a C-terminal core peptide which undergoes extensive post-translational modification. acs.org The in vitro reconstitution demonstrated a specific sequence of events. The process begins with the cyclodehydration of cysteine residues within the core peptide to form thiazolines, a reaction catalyzed by the YcaO-type cyclodehydratase TbtG. illinois.edu This is followed by the oxidation of these thiazolines to stable thiazoles. illinois.edu

Subsequently, four serine residues are dehydrated to dehydroalanine (B155165) (Dha). acs.orgnih.gov This dehydration is accomplished by two proteins, TbtB and TbtC, in a process that is dependent on tRNAGlu. acs.orgnih.gov The final and most remarkable step is the formation of the central pyridine ring. This is achieved through a formal [4+2] cycloaddition (aza-Diels-Alder reaction) between two of the newly formed Dha residues, which is catalyzed by the pyridine synthase TbtD. acs.orgnih.gov This enzymatic reaction also results in the cleavage and ejection of the leader peptide, yielding the mature core scaffold of thiomuracin. acs.orgnih.gov

The successful in vitro biosynthesis provides a powerful platform for generating novel antibiotic analogs by manipulating the precursor peptide sequence or the enzymatic machinery. nih.gov

Mechanistic Enzymatic Studies of Biosynthetic Proteins

Detailed mechanistic studies of the thiomuracin biosynthetic enzymes have illuminated the complex chemistry involved in its formation. The enzymes responsible for installing dehydroalanine (Dha) residues, TbtB and TbtC, function as a split class I lanthipeptide dehydratase. illinois.edu This system utilizes tRNAGlu to first glutamylate the target serine residues. Following this activation step, glutamate is eliminated to generate the Dha moiety. illinois.edu This two-step dehydration mechanism was a significant finding, showcasing a fascinating biochemical strategy for modifying the peptide backbone. illinois.edu

The pyridine synthase, TbtD, which catalyzes the pivotal [4+2] cycloaddition, has been a major focus of mechanistic investigation. Studies have shown that TbtD is a member of the SpaB_C protein superfamily. acs.org The reaction it catalyzes is not only a cycloaddition but also involves the cleavage of the leader peptide. acs.org Mutagenesis studies where conserved residues within TbtD were replaced with alanine (B10760859) helped identify key amino acids essential for its catalytic activity. For example, the mutants R332A and Y319A showed diminished activity, highlighting their importance in the cycloaddition process. acs.org It was also demonstrated that TbtD independently recognizes and binds the leader peptide, as its removal from the substrate peptide abolishes TbtD's activity. pnas.orgacs.org

Furthermore, research tracking the TbtD-catalyzed reaction has successfully trapped and characterized a key "Bycroft-Gowland" hemiaminal intermediate. escholarship.org The identification of this intermediate provides strong evidence for the proposed mechanistic pathway of the enzymatic aza-Diels-Alder reaction. escholarship.org These detailed enzymatic studies provide fundamental insights into how nature constructs such complex molecular architectures.

Structural Biology Techniques Applied to Biosynthetic Enzymes

X-ray Crystallography of Pyridine Synthases (e.g., TbtD)

X-ray crystallography has provided atomic-level insights into the function of the pyridine synthase TbtD, the enzyme responsible for the key [4+2] cycloaddition in thiomuracin biosynthesis. The crystal structure of TbtD from Thermobispora bispora has been solved, both alone and in complex with a fragment of the TbtA leader peptide. pnas.orgrcsb.org

These structures reveal that TbtD shares structural similarity with the elimination domain of lanthipeptide dehydratases. nih.gov However, specific insertions of secondary structural elements in TbtD create a distinct active site capable of catalyzing the complex cycloaddition reaction instead of a simple elimination. nih.gov The structural analysis, combined with mutational and computational studies, has elucidated the active-site features that enable the enzyme to generate the rigid, macrocyclic pyridine core. pnas.org

The co-crystal structure of TbtD bound to an N-terminal fragment of the leader peptide confirms that the enzyme directly engages with the leader peptide. pnas.org This interaction is crucial for substrate recognition and catalysis, as removal of the leader peptide renders the substrate inactive. pnas.org The structural data provides a detailed map of the enzyme's active site and offers a basis for understanding how it orchestrates the intricate intramolecular reaction between two dehydroalanine residues to form the signature pyridine ring of thiomuracin.

Table 1: Crystallographic Data for TbtD

| PDB ID | Description | Resolution (Å) | Method |

|---|---|---|---|

| 5WA4 | Pyridine synthase, TbtD, from thiomuracin biosynthesis bound to an N-terminal leader peptide fragment. rcsb.orgrcsb.org | 2.65 | X-RAY DIFFRACTION |

NMR Spectroscopy for Enzyme-Substrate Complex Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a critical tool for elucidating the structure of the thiomuracin core scaffold produced by in vitro reconstitution and for probing the mechanism of its biosynthetic enzymes. While direct NMR of an enzyme-substrate complex is challenging due to the size and transient nature of such complexes, NMR has been instrumental in analyzing the substrates and products of the enzymatic reactions.

Following the successful in vitro synthesis of the thiomuracin core scaffold, its complex structure was confirmed using a suite of 1D and 2D NMR experiments, including COSY, TOCSY, NOESY, HSQC, and HMBC. acs.org These experiments allowed for the complete assignment of all proton and carbon resonances. acs.org The presence of the crucial pyridine moiety was confirmed by characteristic doublets in the 1H NMR spectrum at 8.38 and 8.51 ppm. nih.govacs.org

More advanced NMR techniques have been applied to study the TbtD-catalyzed reaction. To overcome the complexity of the full peptide, researchers synthesized a substrate that was site-selectively labeled with 13C at the carbons destined to form the central ring. escholarship.org By tracking the reaction with this labeled substrate, they were able to isolate and structurally characterize a key reaction intermediate via 13C NMR. escholarship.org The observed chemical shifts provided conclusive evidence for the formation of a "Bycroft-Gowland" intermediate, a critical step in the proposed reaction mechanism. escholarship.org This innovative use of NMR provided a dynamic view of the enzymatic process that would be difficult to obtain through other methods.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thiomuracin D |

| GE2270A |

| Thiocillin (B1238668) |

| Thiostrepton (B1681307) |

Mutagenesis Studies of Biosynthetic Enzymes

Identification of Crucial Residues for Catalytic Activity

A key enzyme in the thiomuracin biosynthetic pathway, TbtD, is responsible for catalyzing a formal [4+2] cycloaddition reaction that forms the central pyridine core of the molecule from two dehydroalanine residues. acs.orgacs.orgnih.gov This transformation is a pivotal step in the assembly of the thiomuracin scaffold. acs.orgacs.orgnih.gov To identify the amino acid residues essential for its function, site-directed mutagenesis studies have been conducted on TbtD. nih.gov

These studies involved creating a series of TbtD mutants where specific amino acid residues were replaced with alanine. The activity of these mutant enzymes was then assessed using MALDI-TOF mass spectrometry to determine their ability to process the precursor peptide. nih.gov The experiments were conducted under different substrate and enzyme concentrations to distinguish between residues that are absolutely essential for catalysis and those that play a more subtle role in substrate binding or catalytic efficiency. nih.gov

At high concentrations of both the substrate and the enzyme, only two mutant proteins, R332A and Y319A, showed a significant decrease in activity. nih.gov This suggests that Arginine 332 and Tyrosine 319 are critical for the catalytic function of TbtD. nih.gov When the concentrations of the substrate and enzyme were lowered, a broader set of residues was implicated as important for the enzyme's function. nih.gov Mutants W47A, E105A, H191A, H290A, and S287A also exhibited diminished activity under these conditions, indicating their likely involvement in substrate binding or catalysis. nih.gov

Further investigations into the precursor peptide, TbtA, have identified residues within its leader peptide that are crucial for recognition by the biosynthetic enzymes. nih.gov For instance, Leu(-29) in the leader peptide of TbtA is a key residue for binding by the TbtF protein. nih.gov Interestingly, Leu(-29) is also important for the interaction with TbtD, along with several acidic residues such as Asp(-30), Asp(-24), Asp(-20), and Glu(-14). nih.gov Additionally, a study focusing on the C-methylation of a thiazole (B1198619) ring by the methyltransferase TbtI found that the Asn3 residue in the precursor peptide is crucial for its activity. researchgate.net

The table below summarizes the findings from mutagenesis studies on the enzymes and precursor peptide involved in thiomuracin biosynthesis.

| Enzyme/Peptide | Mutant | Relative Activity | Implied Function |

| TbtD | R332A | Diminished | Catalysis |

| TbtD | Y319A | Diminished | Catalysis |

| TbtD | W47A | Diminished at low concentrations | Substrate binding or catalysis |

| TbtD | E105A | Diminished at low concentrations | Substrate binding or catalysis |

| TbtD | H191A | Diminished at low concentrations | Substrate binding or catalysis |

| TbtD | H290A | Diminished at low concentrations | Substrate binding or catalysis |

| TbtD | S287A | Diminished at low concentrations | Substrate binding or catalysis |

| TbtA | Leu(-29) | - | Binding by TbtF and TbtD |

| TbtA | Asp(-30) | - | Binding by TbtD |

| TbtA | Asp(-24) | - | Binding by TbtF and TbtD |

| TbtA | Asp(-20) | - | Binding by TbtD |

| TbtA | Glu(-14) | - | Binding by TbtD |

| TbtA | Phe(-24) | - | Binding by TbtF |

| TbtA | Asn3 | - | Crucial for TbtI activity |

Future Research Directions and Translational Perspectives

Expanding Thiomuracin A Structural Diversity through Bioengineering

The ribosomal origin of this compound makes its biosynthetic pathway highly amenable to genetic manipulation for the generation of novel analogs. nih.govacs.org The modular nature of the post-translational modification (PTM) enzymes involved in its biosynthesis allows for a "plug-and-play" approach to create structural diversity. rsc.org Key bioengineering strategies include:

Precursor Peptide Mutagenesis: The core peptide of the precursor, TbtA, is the template for all subsequent modifications. The enzymes that carry out these modifications often exhibit a degree of substrate promiscuity, tolerating variations in the core peptide sequence. nih.gov By systematically mutating the amino acid residues within the core peptide, it is possible to generate a library of thiomuracin variants with altered decorations, macrocycle size, and potentially, new functionalities. The successful in vitro reconstitution of the thiomuracin core scaffold biosynthesis using six purified proteins provides a powerful platform for rapidly testing the effects of such mutations and exploring the substrate tolerance of the biosynthetic machinery. nih.govacs.orgresearchgate.net

Pathway Engineering: Modifying the biosynthetic gene cluster itself offers another avenue for diversification. The inactivation of genes encoding specific tailoring enzymes can produce simplified analogs, which can serve as platforms for further semi-synthetic modification. sjtu.edu.cn For instance, knocking out the methyltransferase gene tbtI could prevent the C-methylation observed in some thiomuracin analogs, while deletion of genes responsible for side-chain formation could yield the core scaffold. researchgate.net Conversely, introducing new tailoring enzymes from other RiPP pathways could add novel chemical moieties to the thiomuracin backbone. oup.com

The combination of these approaches allows for the systematic exploration of the thiomuracin structure-activity relationship (SAR), paving the way for the rational design of derivatives with improved properties. psu.edu

Engineering Hybrid RiPPs Utilizing this compound Biosynthetic Machinery

The biosynthetic machinery of ribosomally synthesized and post-translationally modified peptides (RiPPs) is characterized by its modularity. rsc.org Many RiPP-modifying enzymes recognize a specific leader peptide sequence on the precursor peptide, which allows them to act on the attached core peptide. nih.govacs.org The discovery of a conserved RiPP precursor peptide recognition element (RRE) across different classes of RiPPs has opened the door to creating hybrid biosynthetic pathways. acs.orgresearchgate.net

This concept allows for the generation of "unnatural" natural products by combining enzymes from distinct pathways. For example, enzymes from the thiomuracin biosynthetic cluster can be used to modify non-native substrates. A notable example involves the use of the leader-independent azoline oxidase TbtE from thiomuracin biosynthesis in combination with the cyclodehydratase LynD from aesturamide biosynthesis to install thiazoles into new peptide scaffolds. rsc.orgoup.com This strategy relies on creating chimeric leader peptides that are recognized by enzymes from different pathways, effectively directing a customized sequence of post-translational modifications. rsc.orgoup.com

By harnessing the specific catalytic capabilities of individual enzymes from the thiomuracin pathway, such as the dehydratases (TbtB, TbtC), cyclodehydratase (TbtD), and the [4+2] cycloaddition enzyme, researchers can aim to produce entirely new classes of hybrid peptides that merge the structural features of thiopeptides with those of other RiPP families, like lanthipeptides or cyanobactins. acs.orgoup.com

Development of Next-Generation Thiopeptide-Inspired Therapeutics

A significant hurdle for the clinical development of thiopeptides, including this compound, is their poor physicochemical properties, particularly low aqueous solubility. nih.govacs.org This has limited their application despite potent antimicrobial activity. nih.gov To address this, efforts are focused on creating next-generation therapeutics inspired by the thiopeptide scaffold.

Impressive strides have been made with GE2270A, a thiopeptide structurally related to this compound. nih.gov Semi-synthetic derivatization of GE2270A led to the development of LFF571, an analog with improved properties that successfully completed Phase II clinical trials for treating Clostridium difficile infections. nih.gov This success underscores the potential for improving the pharmacological profiles of thiopeptides through targeted chemical modification. nih.govnih.gov

Similar strategies are being applied to this compound. Synthetic studies have already yielded analogs with modifications in the "Northern region" (C2-C10) that exhibit not only improved antibacterial potency but also enhanced physicochemical characteristics. nih.govacs.org Key modifications have included removing the C2-C7 side chain and converting the epoxide at C84 into a pyrrolidine (B122466) ring, resulting in a simplified and more stable chemical structure. nih.gov The goal of these efforts is to generate derivatives that retain the potent biological activity of the parent compound while possessing the solubility and stability required for clinical efficacy. researchgate.netnih.gov

| Compound | Modification Strategy | Observed Improvement | Reference(s) |

| LFF571 | Semi-synthetic derivatization of GE2270A | Improved pharmacological properties, entered Phase II clinical trials | nih.gov |

| This compound Analogs | Synthetic modification of the C2-C10 region | Improved antibacterial potency and physicochemical properties | nih.govacs.org |

| NVP-LDU796 | Synthetic modification of this compound (removal of side chain, epoxide conversion) | Improved chemical stability and physicochemical properties | nih.gov |

Exploration of New Biological Activities Beyond Antibacterial Effects

While renowned for their antibacterial properties, the therapeutic potential of thiopeptides extends to a wide range of other biological activities. mdpi.comnih.govillinois.edu The complex and rigid macrocyclic structure of compounds like this compound makes them privileged scaffolds capable of interacting with diverse biological targets. mdpi.comillinois.edu Research is increasingly focused on exploring these non-antibacterial applications.

Thiopeptides as a class have demonstrated significant potential as:

Antiplasmodial agents: Active against the malaria parasite, Plasmodium falciparum. researchgate.netnih.govillinois.edu

Anticancer agents: Showing selective cytotoxicity against cancer cells. mdpi.comnih.govillinois.edu